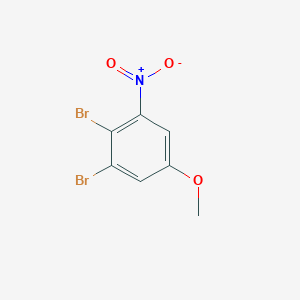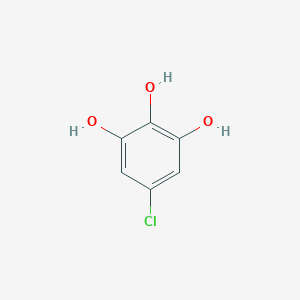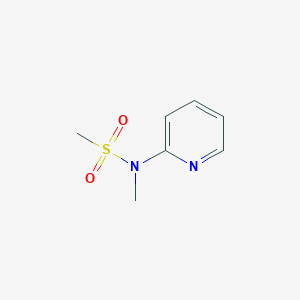
2,3-Dibromo-5-methoxynitrobenzene
Vue d'ensemble
Description
2,3-Dibromo-5-methoxynitrobenzene is an aromatic compound that features a benzene ring substituted with two bromine atoms, a methoxy group, and a nitro group
Applications De Recherche Scientifique
2,3-Dibromo-5-methoxynitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituent pattern.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2,3-Dibromo-5-methoxynitrobenzene is classified as having acute toxicity, oral (Category 4), and can cause skin corrosion/irritation (Category 2) . It is harmful if swallowed and can cause skin irritation . It is recommended to avoid inhalation of dust, avoid substance contact, ensure adequate ventilation, and evacuate the danger area .
Orientations Futures
While specific future directions for 2,3-Dibromo-5-methoxynitrobenzene are not mentioned in the retrieved papers, bromophenol compounds derived from marine algae, which have similar structures, have shown antimicrobial activity and cytotoxic activity on a wide range of tumor cells . This suggests potential future directions in exploring the biological activities of this compound and similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-methoxynitrobenzene typically involves multiple steps, starting from benzene. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated benzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atoms.
Methoxylation: Finally, the methoxy group is introduced through a reaction with methanol in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where electrophiles replace one of the existing substituents.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4).
Major Products:
Reduction: 2,3-Dibromo-5-methoxyaniline.
Oxidation: 2,3-Dibromo-5-methoxybenzoic acid.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-5-methoxynitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups like the nitro group makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
2,3-Dibromo-5-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2,3-Dibromo-5-methoxybenzene:
2,3-Dibromo-5-methoxyaniline: Contains an amine group instead of a nitro group, altering its chemical properties and reactivity.
Uniqueness: 2,3-Dibromo-5-methoxynitrobenzene is unique due to the combination of bromine, methoxy, and nitro substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1,2-dibromo-5-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVVFYZPCVAFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408944 | |
| Record name | Benzene, 1,2-dibromo-5-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10172-36-8 | |
| Record name | Benzene, 1,2-dibromo-5-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















